molecular formula C19H13N3O2S B12159315 N-(1,3-benzodioxol-5-yl)-5-phenylthieno[2,3-d]pyrimidin-4-amine

N-(1,3-benzodioxol-5-yl)-5-phenylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B12159315
M. Wt: 347.4 g/mol
InChI Key: PXDKPQIABWMZSL-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-5-phenylthieno[2,3-d]pyrimidin-4-amine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzodioxole moiety, a phenyl group, and a thieno[2,3-d]pyrimidine core, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-5-phenylthieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[2,3-d]pyrimidine core, which can be synthesized through a cyclization reaction involving thiophene derivatives and appropriate nitrogen sources. The benzodioxole and phenyl groups are then introduced through subsequent substitution reactions.

For example, the synthesis might involve:

    Cyclization Reaction: Starting with a thiophene derivative, cyclization with a nitrogen source such as guanidine or urea under acidic or basic conditions to form the thieno[2,3-d]pyrimidine core.

    Substitution Reactions: Introduction of the benzodioxole group via a nucleophilic substitution reaction, often using a benzodioxole halide and a base like potassium carbonate.

    Final Coupling: Coupling the phenyl group through a palladium-catalyzed cross-coupling reaction, such as Suzuki or Heck coupling, to attach the phenyl ring to the thieno[2,3-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-5-phenylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce any nitro or carbonyl groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenated benzodioxole derivatives, palladium catalysts for cross-coupling reactions, and bases like potassium carbonate or sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups like halogens, alkyl, or alkoxy groups.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-5-phenylthieno[2,3-d]pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule, including its interactions with proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, such as anticancer, antimicrobial, or anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-5-phenylthieno[2,3-d]pyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit a specific enzyme involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-yl)-5-(1,1’-biphenyl)-4-ylthieno[2,3-d]pyrimidin-4-amine
  • 1-benzyl-N-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine

Uniqueness

N-(1,3-benzodioxol-5-yl)-5-phenylthieno[2,3-d]pyrimidin-4-amine is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its benzodioxole moiety, in particular, is known for its ability to interact with biological targets, making it a valuable scaffold in drug design.

Properties

Molecular Formula

C19H13N3O2S

Molecular Weight

347.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-5-phenylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C19H13N3O2S/c1-2-4-12(5-3-1)14-9-25-19-17(14)18(20-10-21-19)22-13-6-7-15-16(8-13)24-11-23-15/h1-10H,11H2,(H,20,21,22)

InChI Key

PXDKPQIABWMZSL-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=C4C(=CSC4=NC=N3)C5=CC=CC=C5

Origin of Product

United States

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